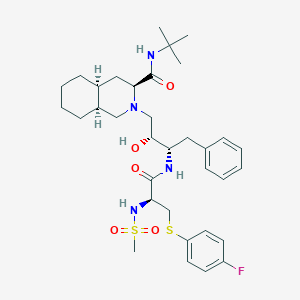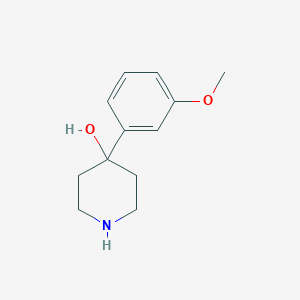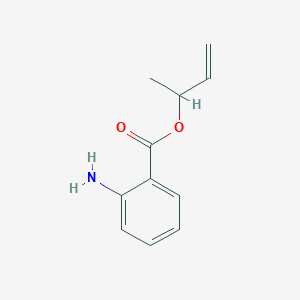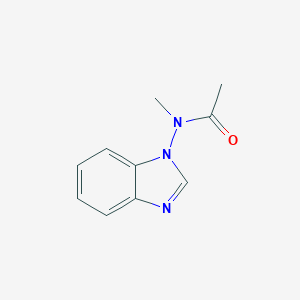
N-(1H-Benzimidazol-1-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-Benzimidazol-1-yl)-N-methylacetamide, commonly known as BMA, is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. BMA is a heterocyclic compound that contains a benzimidazole ring and a methylacetamide group, making it a versatile compound with unique properties. In
Wirkmechanismus
The mechanism of action of BMA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
BMA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. BMA has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BMA is also soluble in common organic solvents, making it easy to work with in the lab. However, BMA has some limitations, including its low solubility in water, which can make it difficult to use in biological assays.
Zukünftige Richtungen
There are several future directions for research on BMA. One area of interest is the development of BMA derivatives with improved anticancer and antimicrobial properties. Another area of research is the investigation of the mechanism of action of BMA and its potential targets. Additionally, the use of BMA in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
Synthesemethoden
The synthesis of BMA involves the reaction of 1H-benzimidazole with N-methylacetamide in the presence of a catalyst. The reaction yields BMA as a white crystalline solid with a melting point of 205-207°C. The purity of BMA can be confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
BMA has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of BMA is in the field of medicinal chemistry. BMA has been shown to exhibit antitumor activity and is being investigated as a potential anticancer agent. It has also been found to have antimicrobial properties and is being studied as a potential antibiotic.
Eigenschaften
CAS-Nummer |
176101-95-4 |
|---|---|
Produktname |
N-(1H-Benzimidazol-1-yl)-N-methylacetamide |
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N-(benzimidazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12(2)13-7-11-9-5-3-4-6-10(9)13/h3-7H,1-2H3 |
InChI-Schlüssel |
ZPABCEVMXQJKOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)N1C=NC2=CC=CC=C21 |
Kanonische SMILES |
CC(=O)N(C)N1C=NC2=CC=CC=C21 |
Synonyme |
Acetamide, N-1H-benzimidazol-1-yl-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



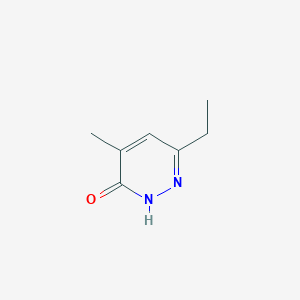
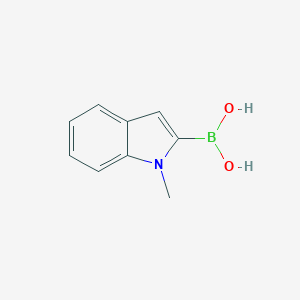
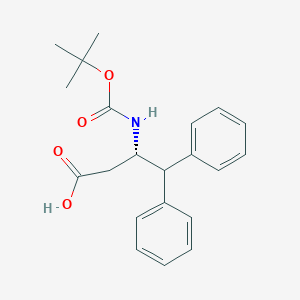
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
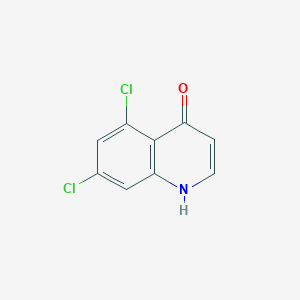

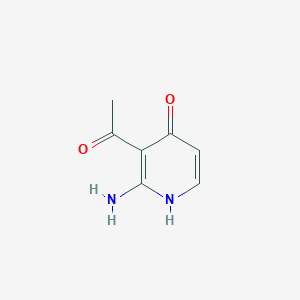
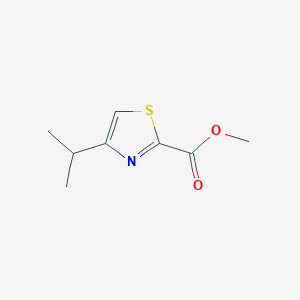
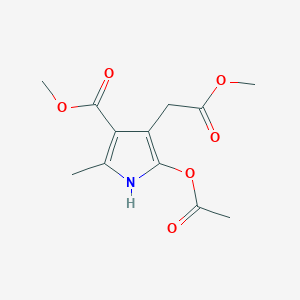

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
